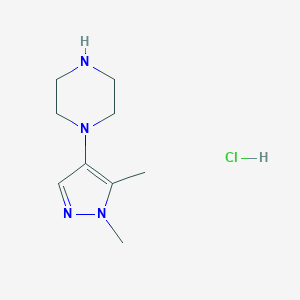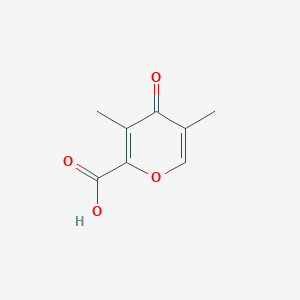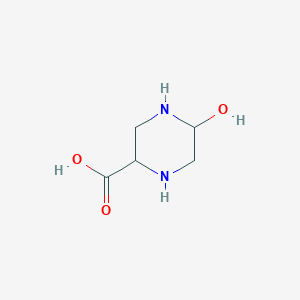
N-(5-(tert-Butyl)-2-methoxy-3-(3-(2-(2-morpholinoethoxy)benzyl)ureido)phenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(tert-Butyl)-2-methoxy-3-(3-(2-(2-morpholinoethoxy)benzyl)ureido)phenyl)methanesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of functional groups, including a tert-butyl group, a methoxy group, a morpholinoethoxy group, and a methanesulfonamide group, which contribute to its diverse reactivity and utility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(tert-Butyl)-2-methoxy-3-(3-(2-(2-morpholinoethoxy)benzyl)ureido)phenyl)methanesulfonamide typically involves multiple steps, each requiring specific reagents and conditions. One common approach includes the following steps:
Formation of the Ureido Group: This step involves the reaction of an amine with an isocyanate to form the ureido group.
Introduction of the Morpholinoethoxy Group: This can be achieved through nucleophilic substitution reactions where a morpholine derivative reacts with an appropriate electrophile.
Attachment of the Methanesulfonamide Group: This step often involves the reaction of a sulfonyl chloride with an amine to form the sulfonamide linkage.
Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-(tert-Butyl)-2-methoxy-3-(3-(2-(2-morpholinoethoxy)benzyl)ureido)phenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methanesulfonic acid derivatives, while reduction of nitro groups would produce corresponding amines.
Applications De Recherche Scientifique
N-(5-(tert-Butyl)-2-methoxy-3-(3-(2-(2-morpholinoethoxy)benzyl)ureido)phenyl)methanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which N-(5-(tert-Butyl)-2-methoxy-3-(3-(2-(2-morpholinoethoxy)benzyl)ureido)phenyl)methanesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to inhibition or modulation of their activity. Specific pathways involved may include signal transduction pathways or metabolic pathways, depending on the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(5-(tert-Butyl)isoxazol-3-yl)-N’-phenylurea: This compound shares the tert-butyl and ureido groups but differs in the isoxazolyl moiety.
N-(5-(tert-Butyl)-2-methoxy-3-(3-(2-(2-morpholinoethoxy)benzyl)ureido)phenyl)methanesulfonamide: Similar in structure but with variations in the substituents on the aromatic ring.
Uniqueness
This compound stands out due to its combination of functional groups, which confer unique reactivity and interaction profiles
Propriétés
Formule moléculaire |
C26H38N4O6S |
|---|---|
Poids moléculaire |
534.7 g/mol |
Nom IUPAC |
1-[5-tert-butyl-3-(methanesulfonamido)-2-methoxyphenyl]-3-[[2-(2-morpholin-4-ylethoxy)phenyl]methyl]urea |
InChI |
InChI=1S/C26H38N4O6S/c1-26(2,3)20-16-21(24(34-4)22(17-20)29-37(5,32)33)28-25(31)27-18-19-8-6-7-9-23(19)36-15-12-30-10-13-35-14-11-30/h6-9,16-17,29H,10-15,18H2,1-5H3,(H2,27,28,31) |
Clé InChI |
IUABYYLHWPEMOR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C(=C1)NS(=O)(=O)C)OC)NC(=O)NCC2=CC=CC=C2OCCN3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-(4-Methoxyphenyl)benzo[d]oxazol-5-yl)methanol](/img/structure/B11783294.png)


![6-(3-Bromophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11783305.png)

![Ethyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B11783308.png)







